An In-depth Technical Guide to (4-Chlorobutyl)benzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Chlorobutyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorobutyl)benzene , also known as 1-chloro-4-phenylbutane, is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceutical compounds. Its unique structure, featuring a benzene (B151609) ring attached to a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its key applications.
Core Properties of (4-Chlorobutyl)benzene
(4-Chlorobutyl)benzene is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 4830-93-7[1][2][3] |
| Molecular Formula | C₁₀H₁₃Cl[1][2] |
| Molecular Weight | 168.66 g/mol [1][2] |
| IUPAC Name | 1-chloro-4-phenylbutane |
| Synonyms | (4-Chlorobutyl)benzene, 4-Phenylbutyl chloride, 4-Phenyl-n-butyl chloride |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless liquid |
| Boiling Point | 98-102 °C at 6 mmHg[2] |
| Density | 1.026 g/mL at 25 °C[2] |
| Refractive Index | 1.517 - 1.519[2] |
| Flash Point | 104 °C[2] |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Synthesis of (4-Chlorobutyl)benzene: Experimental Protocols
There are several established methods for the synthesis of (4-Chlorobutyl)benzene. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two common and effective protocols are detailed below.
Method 1: Friedel-Crafts Alkylation of Benzene with 1,4-Dichlorobutane (B89584)
This one-step method is advantageous due to its simplicity and amenability to industrial-scale production.[3]
Reaction Scheme:
Figure 1: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Alkylation.
Materials:
-
Anhydrous Benzene
-
1,4-Dichlorobutane (in excess)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Hydrochloric Acid (10% aqueous solution)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Diethyl ether (or other suitable extraction solvent)
Experimental Protocol:
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Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Charging the Flask: To the flask, add an excess of dry 1,4-dichlorobutane. Cool the flask in an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred 1,4-dichlorobutane.
-
Addition of Benzene: Slowly add dry benzene dropwise from the dropping funnel to the reaction mixture over a period of 2-3 hours, maintaining the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by 10% hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess 1,4-dichlorobutane and solvent by distillation under reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure (4-Chlorobutyl)benzene.
Method 2: From 4-Phenyl-1-butanol (B1666560)
This method involves the conversion of the corresponding alcohol to the alkyl chloride.
Reaction Scheme:
Figure 2: Synthesis from 4-Phenyl-1-butanol.
Materials:
-
4-Phenyl-1-butanol
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) and Pyridine
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Experimental Protocol (using Thionyl Chloride):
-
Reaction Setup: In a fume hood, dissolve 4-phenyl-1-butanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation.
Reactivity and Applications in Synthesis
The presence of a terminal chlorine atom on the butyl chain makes (4-Chlorobutyl)benzene a versatile substrate for various chemical transformations.
Intramolecular Friedel-Crafts Alkylation
One of the most significant reactions of (4-Chlorobutyl)benzene is its intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst, such as aluminum chloride, to form tetralin (1,2,3,4-tetrahydronaphthalene).[2] This reaction is a powerful tool for the synthesis of fused ring systems.
Reaction Workflow:
Figure 3: Workflow for the Intramolecular Friedel-Crafts Alkylation of (4-Chlorobutyl)benzene.
Role in Drug Development
(4-Chlorobutyl)benzene serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a phenylbutyl moiety into a molecule is particularly valuable. For instance, it can be utilized in the synthesis of precursors for drugs such as certain fenfluramine (B1217885) derivatives, which have been investigated for their effects on appetite and have been associated with primary pulmonary hypertension.[4] The phenylbutyl group is a common structural motif in centrally acting agents.
Conclusion
(4-Chlorobutyl)benzene is a chemical intermediate of significant utility in organic chemistry. Its well-defined properties and the straightforward nature of its synthesis make it a readily accessible building block for academic and industrial research. The reactivity of its chlorobutyl chain, particularly in intramolecular cyclizations and as a point of attachment for other functional groups, ensures its continued importance in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. 1-CHLORO-4-PHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-CHLORO-4-PHENYLBUTANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN103539630A - Preparation method of 1-chloro-4-phenyl butane - Google Patents [patents.google.com]
- 4. Primary pulmonary hypertension associated with the use of fenfluramine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
